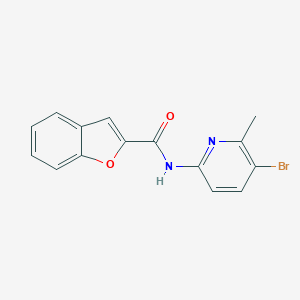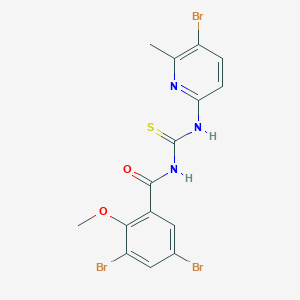![molecular formula C28H22BrClN4O2 B315729 6-AMINO-4-{5-BROMO-2-[(2-CHLOROBENZYL)OXY]PHENYL}-3-METHYL-1-(3-METHYLPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE](/img/structure/B315729.png)
6-AMINO-4-{5-BROMO-2-[(2-CHLOROBENZYL)OXY]PHENYL}-3-METHYL-1-(3-METHYLPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-AMINO-4-{5-BROMO-2-[(2-CHLOROBENZYL)OXY]PHENYL}-3-METHYL-1-(3-METHYLPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound with a unique structure that combines multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-4-{5-BROMO-2-[(2-CHLOROBENZYL)OXY]PHENYL}-3-METHYL-1-(3-METHYLPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrano[2,3-c]pyrazole core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Introduction of the bromo and chlorobenzyl groups: This step involves electrophilic aromatic substitution reactions where bromine and chlorobenzyl groups are introduced to the aromatic rings.
Amino and methyl group additions: These groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides, and nucleophiles such as amines and thiols.
Major Products Formed
Oxidation products: Oxides of the amino and methyl groups.
Reduction products: Amines from the reduction of the carbonitrile group.
Substitution products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
6-AMINO-4-{5-BROMO-2-[(2-CHLOROBENZYL)OXY]PHENYL}-3-METHYL-1-(3-METHYLPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.
類似化合物との比較
Similar Compounds
6-Amino-4-{5-bromo-2-[(2-chlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: A closely related compound with a similar structure but lacking the 3-methylphenyl group.
4-{5-Bromo-2-[(2-chlorobenzyl)oxy]phenyl}-3-methyl-1-(3-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: Another related compound with a different substitution pattern.
Uniqueness
The uniqueness of 6-AMINO-4-{5-BROMO-2-[(2-CHLOROBENZYL)OXY]PHENYL}-3-METHYL-1-(3-METHYLPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C28H22BrClN4O2 |
|---|---|
分子量 |
561.9 g/mol |
IUPAC名 |
6-amino-4-[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]-3-methyl-1-(3-methylphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C28H22BrClN4O2/c1-16-6-5-8-20(12-16)34-28-25(17(2)33-34)26(22(14-31)27(32)36-28)21-13-19(29)10-11-24(21)35-15-18-7-3-4-9-23(18)30/h3-13,26H,15,32H2,1-2H3 |
InChIキー |
HWUNROUATRIYFL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C3=C(C(C(=C(O3)N)C#N)C4=C(C=CC(=C4)Br)OCC5=CC=CC=C5Cl)C(=N2)C |
正規SMILES |
CC1=CC(=CC=C1)N2C3=C(C(C(=C(O3)N)C#N)C4=C(C=CC(=C4)Br)OCC5=CC=CC=C5Cl)C(=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]naphthalene-2-carboxamide](/img/structure/B315650.png)
![5-bromo-N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B315651.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-5-chloronaphthalene-1-carboxamide](/img/structure/B315652.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B315653.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]butanamide](/img/structure/B315654.png)


![N-(5-bromo-6-methyl-2-pyridinyl)-N'-[(4-methylphenoxy)acetyl]thiourea](/img/structure/B315660.png)
![5-bromo-N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-chlorobenzamide](/img/structure/B315661.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2,4-dichlorobenzamide](/img/structure/B315662.png)

![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-5-chloro-2-methoxybenzamide](/img/structure/B315667.png)
![2-bromo-N-(2-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B315670.png)
